1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole
Description
The compound 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole features a hybrid heterocyclic architecture. Its core structure comprises:
- 2-methyl-1H-imidazole: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted with a methyl group at position 2.
- Azetidine linker: A four-membered saturated ring connected via a methylene group to the imidazole.
This design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring heterocyclic recognition motifs.
Properties
IUPAC Name |
4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11-16-5-6-19(11)7-12-8-20(9-12)15-13-3-2-4-14(13)17-10-18-15/h5-6,10,12H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUDUEMAJBKMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, including the formation of the azetidine ring and the introduction of the cyclopentapyrimidine moiety. The compound's structure can be represented as follows:
This molecular formula indicates a moderate molecular weight, which is conducive to bioactivity in pharmacological contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, hybrid compounds containing imidazole structures have shown selective cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibit significant inhibition of cell proliferation in renal and breast cancer models, suggesting that this compound may possess similar properties due to its structural analogies with these effective compounds .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies involving related imidazole derivatives have shown promising results against bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
- Cell Cycle Modulation : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, enhancing their potential as therapeutic agents .
Study 1: Anticancer Evaluation
A study exploring the anticancer properties of imidazole derivatives found that compounds structurally similar to this compound showed IC50 values ranging from 10 µM to 30 µM against various cancer cell lines. This indicates a moderate level of potency that warrants further investigation into its structure–activity relationship (SAR) .
Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial efficacy of related azetidine and imidazole derivatives against pathogenic bacteria. The findings indicated that these compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant antimicrobial potential .
Data Summary Table
Scientific Research Applications
Structure and Composition
The compound features a complex structure comprising:
- Cyclopenta[d]pyrimidine moiety
- Azetidine ring
- Imidazole core
This unique combination contributes to its potential efficacy in various applications.
Molecular Formula
- Molecular Formula : CHN
- Molecular Weight : 220.29 g/mol
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The cyclopenta[d]pyrimidine derivative has been studied for its ability to inhibit specific cancer cell lines. For instance:
- Mechanism of Action : It may interfere with DNA replication or protein synthesis in cancer cells, leading to apoptosis.
Antimicrobial Properties
The imidazole and azetidine components are known for their antimicrobial activities. Studies have shown that derivatives of this compound can be effective against various bacterial strains, suggesting potential use in developing new antibiotics.
Neuropharmacology
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuropharmacological applications. Research is ongoing to explore its effects on neurological disorders such as:
- Alzheimer's Disease
- Parkinson's Disease
Organic Electronics
Due to its unique electronic properties, the compound is being investigated for applications in organic electronics. Its potential use in:
- Organic Light Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
Polymer Chemistry
The structural characteristics of this compound allow it to act as a building block for novel polymers with tailored properties. These polymers could be utilized in:
- Coatings
- Adhesives
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclopenta[d]pyrimidine exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the azetidine substituent in enhancing bioactivity.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) found that the compound displayed inhibitory effects against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
Case Study 3: Neuroprotective Effects
In a recent study, the neuroprotective effects of imidazole derivatives were examined, showing promise in reducing oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
Linker Groups : The azetidine linker (4-membered ring) imposes greater conformational constraints compared to piperazine (6-membered, ) or cyclopentyl (), which may influence target selectivity.
Substituent Effects : The 2-methylimidazole group in the target compound contrasts with ester or nitrile substituents in analogs (), suggesting differences in solubility and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
